molecular formula C17H16N2O3S B12588685 6-(4-Ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione CAS No. 650635-80-6

6-(4-Ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

Cat. No.: B12588685
CAS No.: 650635-80-6
M. Wt: 328.4 g/mol
InChI Key: QANGXXPSBIHUAB-UHFFFAOYSA-N
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Description

6-(4-Ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione typically involves the reaction of 4-ethoxyaniline with 2,5-dimethyl-1,3-benzothiazole-4,7-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, such as reactive extrusion, which allows for the efficient and scalable synthesis of the compound . This method ensures high yields and consistent product quality, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

6-(4-Ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Uniqueness

What sets 6-(4-Ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

650635-80-6

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

6-(4-ethoxyanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C17H16N2O3S/c1-4-22-12-7-5-11(6-8-12)19-13-9(2)15(20)14-17(16(13)21)23-10(3)18-14/h5-8,19H,4H2,1-3H3

InChI Key

QANGXXPSBIHUAB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)SC(=N3)C)C

Origin of Product

United States

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